叔丁基(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂菲-3-基甲基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate” is a chemical compound . It belongs to the class of compounds known as triazolopyrazines . These compounds are characterized by a piperazine-fused triazole ring system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .科学研究应用
制备和反应机理
- 叔丁基氨基甲酸酯及其相关化合物在有机合成中用途广泛。涉及叔丁基氨基甲酸酯衍生物的狄尔斯-阿尔德反应展示了它们在构建复杂杂环结构中的效用,突出了它们在合成化学中的重要性 (Padwa, Brodney, & Lynch, 2003).
- 已开发出一种温和有效的单锅柯蒂斯重排,用于使用二叔丁基碳酸二酯和叠氮化钠从羧酸合成 Boc 保护的胺。该方法促进了叔丁基氨基甲酸酯的形成,展示了叔丁基氨基甲酸酯在合成受保护的氨基酸中的适应性 (Lebel & Leogane, 2005).
结构和晶体学研究
- 叔丁基氨基甲酸酯的晶体结构,如叔丁基(5-氯戊二炔-1-基)氨基甲酸酯,表现出独特的氢键和卤素键合模式。这些研究提供了对这种化合物的分子相互作用和稳定性的见解 (Baillargeon 等,2017).
在药物化学中的合成和应用
- 叔丁基氨基甲酸酯衍生物的合成因其抗菌特性而受到探索。从叔丁基氨基甲酸酯开发新型 1,3,4-恶二唑和 1,2,4-三唑展示了叔丁基氨基甲酸酯在创造新治疗剂中的潜力 (Ghoneim & Mohamed, 2013).
- 已合成叔丁基吡唑并[5,1-c][1,2,4]三嗪-4(6H)-酮的衍生物,用于潜在的药理应用。它们的结构表明了探索类似化合物在药物开发中的基础 (Mironovich & Kostina, 2012).
未来方向
The future directions for research on “tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate” and similar compounds could involve the development of new synthetic methods to access a larger number of representatives of this class of compounds . This could potentially eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .
属性
IUPAC Name |
tert-butyl N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)14-9-11-16-15-10-7-5-4-6-8-17(10)11/h4-9H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXPBWJAPNNQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。